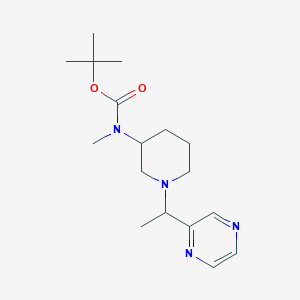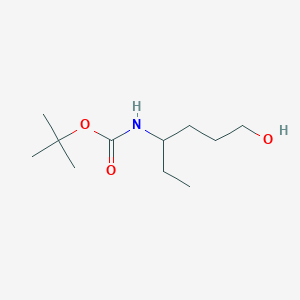![molecular formula C7H9NO2 B2666717 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde CAS No. 1823037-19-9](/img/structure/B2666717.png)
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde, also known as THCO, is a cyclic organic compound that has been the subject of scientific research due to its potential applications in various fields. THCO has a unique structure that makes it an interesting molecule to study.
Scientific Research Applications
Direct Visualization of Actively Respiring Bacteria
A study conducted by Rodriguez et al. (1992) utilized a redox dye, 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), in environmental samples to enumerate respiring bacteria. This process included the reduction of CTC to fluorescent CTC-formazan, which accumulates intracellularly, allowing for the visualization of actively respiring bacteria through epifluorescence microscopy. The study highlights the application of such chemical processes in environmental microbiology, aiding in the detection and enumeration of metabolically active bacteria in various water samples (Rodriguez et al., 1992).
Synthesis of Variously Substituted Triazole Derivatives
Journet et al. (2001) described a highly efficient and mild synthesis method for creating variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives. This method involved reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature. Such synthesis techniques are fundamental in organic chemistry and contribute to the development of new compounds with potential applications in pharmaceuticals and materials science (Journet et al., 2001).
Preparation of Disubstituted Oxazoles
Wan et al. (2010) developed a practical and simple synthesis of 2,5-disubstituted oxazoles via an iodine-catalyzed tandem oxidative cyclization. This method used a wide range of common aromatic aldehydes as substrates and displayed excellent functional group compatibility. The synthesis of oxazoles is significant in medicinal chemistry, as these compounds often exhibit biological activities (Wan et al., 2010).
Synthesis of Novel Insect Growth-Inhibiting Oxazole Derivatives
Guo et al. (2013) achieved a direct synthesis of 2-substituted-5-oxazolecarbaldehydes through intramolecular cyclization, leading to the formation of 2,5-disubstituted-1,3-oxazoles with armyworm growth-regulating activities. This research provides an insight into the potential use of synthesized oxazole derivatives in agricultural applications, specifically in pest control (Guo et al., 2013).
properties
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-5-2-1-3-7(5)10-8-6/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIRGZWXTGKTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)ON=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823037-19-9 |
Source


|
| Record name | 3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)


![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2666646.png)


![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)


